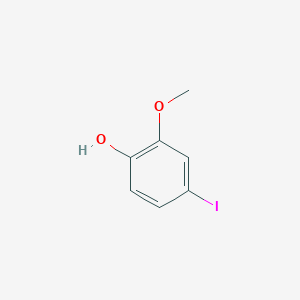

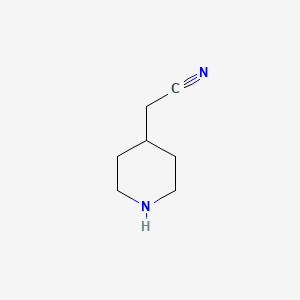

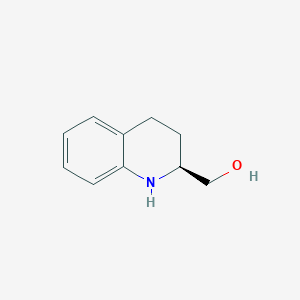

![molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9](/img/structure/B1311822.png)

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid” is an organic compound that contains an ethyl group, a methoxyphenyl group, and an amino group attached to a propionic acid backbone . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amino group and a carboxylic acid group suggests that it could exist in different forms depending on the pH of the solution it is in .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of amines, ethers, and carboxylic acids . For example, the amine group could participate in acid-base reactions, the ether group could undergo reactions with strong acids, and the carboxylic acid group could undergo reactions with bases or other nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it is likely to be polar due to the presence of the polar carboxylic acid and ether groups, and it could potentially form hydrogen bonds due to the presence of the amine and carboxylic acid groups .科学的研究の応用

Chemoenzymatic Synthesis and Enantiomers

A study demonstrated the chemoenzymatic synthesis of enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, revealing the potential of these compounds in asymmetric synthesis and their relevance in producing optically active pharmaceutical intermediates (Varga et al., 2013).

Material Science and Polymer Chemistry

Research into MOFs (Metal-Organic Frameworks) construction utilized derivatives of aromatic amino acids, showing the applicability of these compounds in designing novel materials with potential use in catalysis, separation, and sensor technologies (Xie et al., 2007).

Medicinal Chemistry and Drug Development

A particular focus has been on the synthesis of compounds for their potential use as cancer chemopreventive agents. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid has been identified as a promising candidate for the chemoprevention of various cancers (Curini et al., 2006).

Organic Synthesis Methodologies

The synthesis and investigation of the structural properties of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted novel interactions, such as N⋯π and O⋯π, rather than direct hydrogen bonding, demonstrating the complexity and versatility of these compounds in organic synthesis (Zhang et al., 2011).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using newly isolated Methylobacterium Y1-6 for the production of pharmaceutical intermediates, like S-dapoxetine, exemplifies the application of these compounds in green chemistry and biocatalytic processes (Li et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(N-ethyl-3-methoxyanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTTZDJOYAFHGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436911 |

Source

|

| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid | |

CAS RN |

307923-93-9 |

Source

|

| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

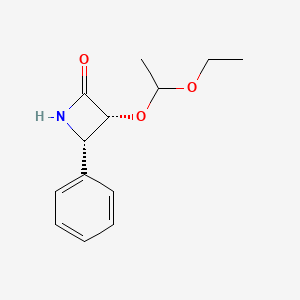

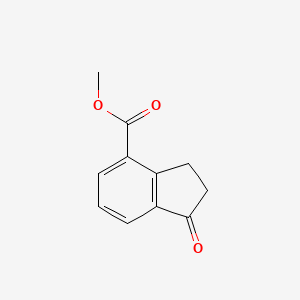

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

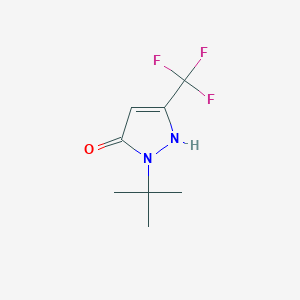

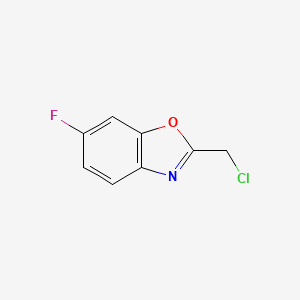

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

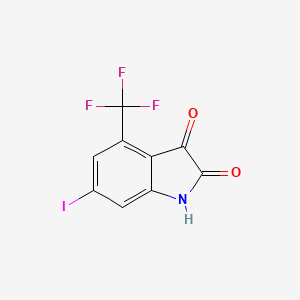

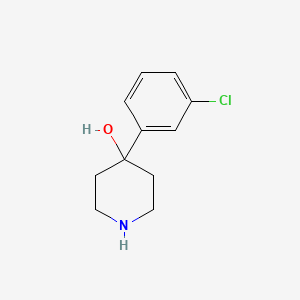

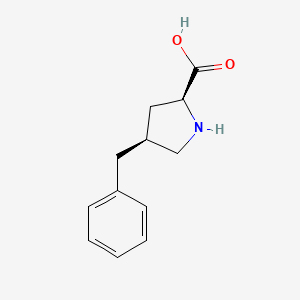

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)